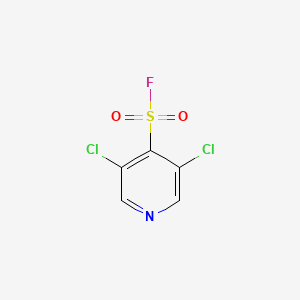

3,5-Dichloropyridine-4-sulfonyl fluoride

Description

Significance of Sulfonyl Fluorides in Contemporary Chemical Research

Role as Versatile Synthons and Reactive Intermediates

In the realm of organic synthesis, sulfonyl fluorides are highly valued as versatile synthons and reactive intermediates. thieme-connect.com Their utility was significantly amplified by the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept that falls under the umbrella of "click chemistry". thieme-connect.comresearchgate.net SuFEx reactions leverage the S-F bond's ability to undergo near-perfect reactions with nucleophiles, allowing for the efficient and rapid construction of sulfonyl compounds. acs.orgresearchgate.netsioc-journal.cn This methodology has expanded the toolkit of synthetic chemists, enabling the formation of various chemical bonds, including C-X (C, N, F), S-C, S-N, and S-O bonds, through diverse transformations like multicomponent reactions and cyclizations. thieme-connect.comresearchgate.net The stability of the sulfonyl fluoride group allows it to be carried through multiple synthetic steps, only to be activated for nucleophilic substitution under specific conditions, a characteristic that defines its role as a powerful reactive intermediate. purdue.edu

General Applications in Chemical Biology, Drug Discovery, and Materials Science as Building Blocks

The unique properties of sulfonyl fluorides have led to their widespread application as building blocks in chemical biology, drug discovery, and materials science. thieme-connect.comsioc-journal.cnacs.org

Chemical Biology and Drug Discovery: In chemical biology, sulfonyl fluorides are recognized as "privileged warheads". rsc.org They can form stable covalent bonds with the nucleophilic side chains of amino acid residues such as lysine, tyrosine, histidine, and serine within proteins. acs.orgenamine.netnih.gov This property is harnessed to design covalent inhibitors, biochemical probes, and tools for chemoproteomic profiling to identify and validate new drug targets. rsc.orgpurdue.edursc.org The ability to selectively target specific amino acids helps in designing precise drugs with reduced off-target effects. acs.orgacs.org

Materials Science: The robustness and predictable reactivity of the sulfonyl fluoride group make it a valuable component in the synthesis of advanced materials. thieme-connect.comresearchgate.net Its incorporation into polymers and other materials can impart specific functionalities and properties. The SuFEx reaction facilitates the efficient linking of molecular components, which is a key strategy in the bottom-up construction of complex materials. sioc-journal.cn

The Dichloropyridine Scaffold: A Key Heterocyclic Framework in Synthetic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic motif present in a vast number of pharmaceuticals, agrochemicals, and natural products. The introduction of chlorine atoms onto this scaffold, creating dichloropyridines, further enhances its utility as a synthetic intermediate. Dichloropyridines, such as 2,6-dichloropyridine (B45657) and 3,5-dichloropyridine (B137275), serve as precursors to a wide array of more complex substituted pyridines. wikipedia.orgresearchgate.netsigmaaldrich.com

The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a cornerstone of their application in synthetic chemistry. For instance, 2,6-dichloropyridine is a known precursor for the synthesis of the antibiotic enoxacin. wikipedia.org The specific positioning of the two chlorine atoms on the ring influences the regioselectivity of subsequent reactions, providing chemists with a powerful tool for directing synthetic outcomes. The electron-withdrawing nature of the chlorine atoms also modifies the electronic properties of the pyridine ring, which can be crucial for the biological activity or chemical reactivity of the final molecule.

Positioning 3,5-Dichloropyridine-4-sulfonyl Fluoride within Modern Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has a profound impact on modern science and technology, from pharmaceuticals to advanced materials. wikipedia.orgworktribe.comnumberanalytics.com The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com

This compound sits (B43327) at the intersection of several key areas within modern organic chemistry. It is a heteroaromatic compound, a sulfonyl fluoride, and an organohalogen compound. Its structure is significant for several reasons:

A Multifunctional Building Block: The molecule presents multiple reactive sites. The sulfonyl fluoride group at the 4-position is a hub for SuFEx chemistry, allowing for the introduction of a wide range of substituents. rsc.org The chlorine atoms at the 3- and 5-positions can potentially undergo nucleophilic substitution reactions, offering further avenues for functionalization.

Modulation of Properties: The presence of two chlorine atoms and a sulfonyl fluoride group, all of which are strongly electron-withdrawing, significantly lowers the electron density of the pyridine ring. This electronic modification is a key feature that chemists can exploit in designing new molecules with specific properties.

Contribution to Organofluorine Synthesis: As a fluorinated building block, this compound contributes to the growing arsenal (B13267) of reagents used to create complex fluorinated molecules. numberanalytics.com The synthesis of such sulfonyl fluorides often involves fluorination of the corresponding sulfonyl chlorides, a common strategy in organofluorine chemistry. nih.govorganic-chemistry.orgnih.gov

In essence, this compound is a prime example of a modern synthetic building block, designed for modularity and versatility. It combines the stability and specific reactivity of a sulfonyl fluoride with the established synthetic utility of a dichlorinated pyridine core, making it a valuable tool for constructing novel compounds in medicinal chemistry and materials science.

Chemical Compound Information

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₅H₂Cl₂FNO₂S uni.lu |

| Monoisotopic Mass | 228.91673 Da uni.lu |

| SMILES | C1=C(C(=C(C=N1)Cl)S(=O)(=O)F)Cl uni.lu |

| InChI Key | KIRBQDFDBMEMSK-UHFFFAOYSA-N uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyridine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRBQDFDBMEMSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 3,5 Dichloropyridine 4 Sulfonyl Fluoride

Sulfonyl Fluoride (B91410) Reactivity in S(VI)F Exchange (SuFEx) Chemistry

The sulfonyl fluoride group is a cornerstone of SuFEx chemistry, a powerful click chemistry platform. nih.govresearchgate.net This is due to the unique balance of stability and reactivity of the sulfur(VI)-fluoride bond. nih.gov While highly resistant to many reaction conditions, including thermolysis and reduction, its electrophilicity can be unleashed under specific catalytic conditions, allowing for rapid and selective reactions. nih.govsigmaaldrich.com

Exploration of Nucleophilic Pathways

The S(VI)-F bond in sulfonyl fluorides can be activated to react with a variety of nucleophiles. researchgate.net While generally stable, this bond becomes susceptible to nucleophilic attack under specific conditions, often facilitated by catalysts. nih.gov The SuFEx reaction allows for the exchange of the fluoride atom with nucleophiles such as phenols and certain amines. nih.gov This reactivity is harnessed to create stable S(VI)-O and S(VI)-N linkages. researchgate.net The choice of catalyst is crucial; for instance, superbases like DBU or phosphazenes can activate the exchange, as can bifluoride salts, which offer the advantage of lower catalyst loadings. nih.govpolympart.com The reaction's orthogonality is a key feature, meaning it proceeds without interfering with many other functional groups. nih.gov

Role as Electrophilic "Click" Reagents

Sulfonyl fluorides are quintessential electrophilic partners in SuFEx click chemistry. nih.govsigmaaldrich.com "Click" chemistry is characterized by reactions that are modular, high-yielding, and produce minimal byproducts. dntb.gov.ua The SuFEx process, featuring the reaction of sulfonyl fluorides with silyl (B83357) ethers or other nucleophiles, perfectly aligns with these principles. polympart.com The remarkable stability of the S(VI)-F bond under general conditions ensures that the "click" reaction is triggered only in the presence of a suitable catalyst, providing excellent control over the reaction. nih.gov This latent reactivity makes sulfonyl fluorides reliable and versatile connectors in the synthesis of complex molecules, polymers, and biomolecules. nih.govpolympart.com

C-X Bond Formation (X = C, N, F)

The dichlorinated pyridine (B92270) core of 3,5-Dichloropyridine-4-sulfonyl fluoride provides additional sites for functionalization through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the sulfonyl fluoride group and the pyridine nitrogen atom activates the chlorine atoms towards displacement by various nucleophiles.

Carbon-Carbon Bond Forming Reactions

While direct C-C bond formation on the pyridine ring of this compound is not extensively detailed in the provided context, the principles of nucleophilic aromatic substitution suggest its feasibility. For instance, the displacement of aryl fluorides by the anions of secondary nitriles is an effective method for creating new carbon-carbon bonds. orgsyn.org This type of reaction typically requires a strong base, such as potassium hexamethyldisilazide (KHMDS), to generate the nucleophilic carbanion from the nitrile. orgsyn.org Given the activated nature of the chloro-substituents on the pyridine ring, similar transformations with suitable carbon nucleophiles could be envisioned.

Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen bonds via nucleophilic aromatic substitution is a common and important transformation in organic chemistry, particularly with heteroaromatic systems. nih.gov The reaction of activated aryl halides with nitrogen nucleophiles like ammonia (B1221849) or amines is a well-established method. nih.gov In the context of this compound, the chloro groups are susceptible to displacement by various nitrogen nucleophiles. The reaction conditions, including the choice of solvent and base, would be critical in facilitating this substitution.

Carbon-Fluorine Bond Forming Reactions and Related Nucleophilic Aromatic Substitutions

The introduction of fluorine into aromatic systems is of significant interest in medicinal and agrochemical research. nih.govresearchgate.net Nucleophilic aromatic substitution is a key method for forming C-F bonds. nih.govresearchgate.net This typically involves the displacement of a good leaving group, such as a nitro group or a halogen, by a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF). nih.govgoogle.com The reactivity of the substrate is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. nih.gov

In the case of this compound, the existing chlorine atoms could potentially be substituted by fluoride ions under appropriate conditions, a process known as halogen exchange (HALEX). The success of such a reaction would depend on the relative bond strengths and the reaction conditions employed. For example, the preparation of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine (B147404) and potassium fluoride is conducted in N-methylpyrrolidone at elevated temperatures. google.com This demonstrates the feasibility of fluorine-for-chlorine substitution on a polychlorinated pyridine ring.

The general mechanism for nucleophilic aromatic substitution on activated aromatic rings, including pyridines, often proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate. nih.gov However, concerted mechanisms have also been proposed, particularly for substrates that are highly activated. nih.govsemanticscholar.org The presence of the strongly electron-withdrawing sulfonyl fluoride group in this compound would significantly stabilize the anionic intermediate in a stepwise SNAr process, thereby facilitating the substitution of the chloro groups.

Sulfur-Heteroatom Bond Formations

The sulfonyl fluoride group (-SO₂F) is a robust functional group, generally more stable to hydrolysis and reduction than its sulfonyl chloride counterpart. chemrxiv.org This stability allows for its use in a variety of reaction conditions. However, the sulfur atom is highly electrophilic and susceptible to attack by strong nucleophiles, enabling the formation of new bonds to heteroatoms. This reactivity is central to the derivatization of this compound.

While the reaction of sulfonyl fluorides with nitrogen and oxygen nucleophiles is more common, the formation of sulfur-carbon bonds is a key transformation in organic synthesis. This can be achieved through reactions with organometallic reagents, such as Grignard or organolithium reagents. For this compound, this would involve the displacement of the fluoride ion by a carbanionic species.

Although specific examples involving this compound are not prevalent in the literature, the general reactivity pattern of aryl sulfonyl fluorides suggests that reactions with potent carbon nucleophiles could lead to the formation of sulfones. For instance, reaction with an organometallic reagent like phenylmagnesium bromide could theoretically yield 3,5-dichloro-4-(phenylsulfonyl)pyridine. The efficiency of such reactions often depends on the nature of the organometallic reagent and the reaction conditions.

General Reaction Scheme:

Ar-SO₂F + R-MgX → Ar-SO₂-R + MgFX

Aryl sulfonyl fluorides can also be synthesized from organometallic precursors, such as aryl boronic acids, through catalytic processes involving SO₂ insertion, highlighting the versatility of S-C bond manipulations in this chemical class. organic-chemistry.org

The synthesis of sulfonamides from sulfonyl fluorides and amines is a well-established and crucial reaction in medicinal and agrochemical research. chemrxiv.org The sulfonyl fluoride moiety serves as a stable precursor that reacts chemoselectively with primary and secondary amines to form highly stable sulfonamide linkages. enamine.net

The reaction of this compound with a variety of amines is expected to proceed efficiently, often requiring activation or catalysis for less nucleophilic amines. Modern catalytic methods, for instance using 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives, have been shown to facilitate the amidation of a broad spectrum of sulfonyl fluorides with excellent yields. chemrxiv.org Another approach involves the use of Lewis acids like calcium triflimide [Ca(NTf₂)₂] to activate the sulfonyl fluoride, enabling reaction with a wide array of sterically and electronically diverse amines. nih.gov

The resulting 3,5-dichloropyridine-4-sulfonamides are valuable scaffolds for further chemical exploration. The general scheme for this reaction is presented below.

Table 1: Examples of Sulfonamide Formation from Sulfonyl Fluorides

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Primary Aliphatic Amine | N-Alkyl-3,5-dichloropyridine-4-sulfonamide | Catalytic HOBt/Silicon Additive | chemrxiv.org |

| Secondary Aliphatic Amine | N,N-Dialkyl-3,5-dichloropyridine-4-sulfonamide | Ca(NTf₂)₂ Activation | nih.gov |

| Aniline | N-Aryl-3,5-dichloropyridine-4-sulfonamide | Base-mediated | chemrxiv.org |

| Amantadine | N-(Adamantan-1-yl)-3,5-dichloropyridine-4-sulfonamide | Catalytic HOBt/TMDS | chemrxiv.org |

Similar to the formation of sulfonamides, sulfonyl fluorides can react with oxygen nucleophiles such as alcohols and phenols to generate sulfonic esters (sulfonates). This reaction typically requires basic conditions to deprotonate the alcohol, forming a more potent alkoxide or phenoxide nucleophile.

The reaction of this compound with an alcohol (R-OH) in the presence of a base would yield the corresponding 3,5-dichloropyridine-4-sulfonate ester. This transformation is also the first step in the deoxyfluorination of alcohols using reagents like perfluorobutanesulfonyl fluoride (PBSF), where the initially formed sulfonate ester is subsequently displaced by fluoride. cas.cngoogle.comnih.gov The stability and reactivity of the intermediate sulfonate make this a versatile reaction.

Table 2: Formation of Sulfonic Esters from Sulfonyl Fluorides and Alcohols

| Alcohol | Base | Product | Potential Subsequent Reaction | Reference |

| Primary Alcohol (e.g., Neopentyl alcohol) | 4-Dialkylaminopyridine | Neopentyl 3,5-dichloropyridine-4-sulfonate | - | researchgate.net |

| Secondary Alcohol | Strong, hindered base (e.g., DBU) | Secondary Alkyl 3,5-dichloropyridine-4-sulfonate | Deoxyfluorination (Sₙ2) | cas.cngoogle.com |

| Phenol | K₂CO₃ | Phenyl 3,5-dichloropyridine-4-sulfonate | - | General Reactivity |

Multicomponent and Cyclization Reactions Utilizing the Sulfonyl Fluoride Moiety

While the sulfonyl fluoride group is primarily known for substitution reactions, its strong electron-withdrawing properties can influence adjacent functionalities, and it can participate in more complex transformations. The reactivity of the S(VI)-F bond is central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Although specific multicomponent reactions starting from this compound are not widely documented, related sulfonyl fluorides have been used in cycloaddition reactions. For example, ethenesulfonyl fluoride participates in 1,3-dipolar cycloadditions with diazo compounds to form pyrazolines, which can then undergo further transformations to yield cyclopropanes and cyclobutanes. uni-muenchen.de This suggests that derivatives of this compound containing unsaturated moieties could potentially engage in similar cyclization pathways.

The SuFEx concept allows for the modular assembly of complex molecules, where the sulfonyl fluoride acts as a reliable electrophilic hub. nih.gov This could be applied in multicomponent settings where an amine and an alcohol, for instance, are linked via a bis-functionalized molecule derived from this compound.

Transformations Involving the Dichloropyridine Core

The pyridine ring of this compound is electron-deficient due to the electronegativity of the ring nitrogen and the inductive effects of the two chlorine atoms and the C4-sulfonyl fluoride group. This electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SₙAr).

The chlorine atoms at the C3 and C5 positions are potential leaving groups in SₙAr reactions. The regioselectivity of such substitutions is dictated by the electronic environment of the ring carbons. The C4-sulfonyl fluoride group strongly activates the C3 and C5 positions towards nucleophilic attack.

In related dichlorinated heterocyclic systems, such as 3,5-dichloropyrazines, the position of nucleophilic attack is influenced by other substituents on the ring. researchgate.net For this compound, the two chlorine atoms are electronically equivalent due to the molecule's symmetry. Therefore, monosubstitution with a nucleophile (e.g., an amine, alkoxide, or thiol) is expected to occur at either the C3 or C5 position, yielding a single product.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Expected Product | Position of Substitution | Reference |

| R-NH₂ (Amine) | 3-Amino-5-chloro-4-(sulfonyl fluoride)pyridine | C3 or C5 | researchgate.net |

| R-O⁻ (Alkoxide) | 3-Alkoxy-5-chloro-4-(sulfonyl fluoride)pyridine | C3 or C5 | nih.gov |

| R-S⁻ (Thiolate) | 3-(Alkylthio)-5-chloro-4-(sulfonyl fluoride)pyridine | C3 or C5 | nih.gov |

Under forcing conditions or with a molar excess of the nucleophile, disubstitution at both the C3 and C5 positions may be possible, leading to a symmetrically substituted pyridine-4-sulfonyl fluoride derivative. The choice of solvent, temperature, and nucleophile strength would be critical in controlling the extent of substitution. researchgate.net

Functionalization of the Pyridine Nucleus

The functionalization of the pyridine nucleus of this compound, specifically involving the displacement of the chlorine atoms at the 3 and 5 positions, is a challenging synthetic transformation. The electron-withdrawing nature of the sulfonyl fluoride group at the 4-position, compounded by the presence of two chlorine atoms, significantly deactivates the pyridine ring towards typical nucleophilic aromatic substitution (SNAr) reactions.

Extensive literature searches for direct nucleophilic substitution of the chloro groups on this compound did not yield specific examples of successful derivatization at these positions. General principles of nucleophilic aromatic substitution on pyridine rings suggest that such reactions are often difficult and require harsh conditions or specific activation of the leaving groups or the nucleophile. The inherent stability of the C-Cl bonds in this particular arrangement, influenced by the strong inductive effect of the adjacent sulfonyl fluoride moiety, likely hinders substitution.

Research in the broader field of substituted pyridines indicates that the introduction of functionalities to a pre-functionalized pyridine core can be synthetically complex. For instance, the synthesis of various 3,5-disubstituted pyridines often proceeds through the construction of the pyridine ring from acyclic precursors rather than by substitution on a pre-existing dichlorinated pyridine.

While there is extensive research on the synthesis and reactivity of other substituted pyridines, including other chloropyridines, the specific reactivity of the C3 and C5 chlorine atoms in this compound remains an area with limited published data. The lack of specific examples in the scientific literature suggests that alternative synthetic strategies are likely favored for accessing 3,5-disubstituted pyridine-4-sulfonyl fluoride derivatives.

Future research may explore the use of transition-metal-catalyzed cross-coupling reactions as a potential avenue for the functionalization of the pyridine nucleus of this compound. Such methods have proven effective for the derivatization of other unreactive aryl and heteroaryl chlorides.

Mechanistic Investigations of Reactions Involving 3,5 Dichloropyridine 4 Sulfonyl Fluoride

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms at the molecular level. nih.govaps.org DFT calculations allow for the modeling of electronic structure and the prediction of molecular geometries, energies, and spectroscopic properties, offering a theoretical framework to rationalize experimental observations. researchgate.netdntb.gov.ua For halogenated pyridine (B92270) systems like 3,5-Dichloropyridine-4-sulfonyl fluoride (B91410), DFT methods can effectively model the influence of electronegative substituents on reactivity. researchgate.net

DFT calculations are instrumental in mapping the potential energy surface of a reaction, which helps in identifying the most plausible reaction pathways. researchgate.net This involves locating and characterizing the geometry and energy of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and a transition state, known as the activation energy or energy barrier, is a critical parameter for predicting reaction kinetics.

For a hypothetical nucleophilic aromatic substitution (SNAr) reaction on 3,5-Dichloropyridine-4-sulfonyl fluoride, DFT could be used to calculate the activation energies for substitution at different positions on the pyridine ring. The results would reveal the most kinetically favored pathway.

Table 1: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for SNAr Reaction

| Reaction Pathway | Proposed Intermediate | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Nucleophilic attack at C-2 | Meisenheimer Complex A | 28.5 |

| Nucleophilic attack at C-4 (Displacement of -SO₂F) | Meisenheimer Complex B | 24.2 |

| Nucleophilic attack at C-3 (Displacement of -Cl) | Meisenheimer Complex C | 31.0 |

This table presents illustrative data to demonstrate how DFT is used to compare the feasibility of different reaction pathways. The values are hypothetical.

Computational studies are particularly powerful for unraveling the intricate steps of catalytic cycles. Bismuth(III) catalysis, for instance, has been effectively used for the synthesis of aryl sulfonyl fluorides. nih.gov A comprehensive computational investigation of such a cycle would break it down into distinct stages, each with its own intermediates and transition states. nih.gov

A DFT study on a Bi(III)-catalyzed reaction to form an analogue from this compound could reveal a multi-stage mechanism:

Transmetallation: Generation of a Bi(III)-pyridyl intermediate.

SO₂ Insertion: Insertion of sulfur dioxide into the Bi(III)-C(sp²) bond to form a Bi(III)-O-S-(pyridyl) intermediate. nih.gov

Oxidative Fluorination/Reductive Elimination: The intermediate undergoes oxidation and subsequent reaction to yield the final sulfonyl fluoride product and regenerate the Bi(III) catalyst for the next cycle. nih.gov

Table 2: Key Stages in a Hypothetical Bi(III)-Catalyzed Reaction Cycle

| Stage | Key Intermediate | Process Description |

|---|---|---|

| 1. Transmetallation | Bi(III)-pyridyl complex | The dichloropyridyl group is transferred to the bismuth center. |

| 2. SO₂ Insertion | Bi(III)-O-S-(pyridyl) complex | SO₂ inserts into the bismuth-carbon bond. nih.gov |

| 3. Product Formation | - | The intermediate reacts with a fluoride source to form the product and regenerate the catalyst. |

DFT calculations can clarify the precise roles of different components in a reaction mixture, such as ligands, bases, or other additives. For example, in the Bi(III)-catalyzed formation of aryl sulfonyl fluorides, computational studies have disclosed the critical role of a base (e.g., K₃PO₄) in facilitating the initial transmetallation step. nih.gov By modeling the reaction with and without these reagents, researchers can quantify their effect on the energy barriers of key steps, thereby explaining their essential function in the catalytic process. This approach can be applied to reactions of this compound to optimize reaction conditions by rationally selecting ligands and reagents that lower the activation energies of desired pathways.

Experimental Mechanistic Probes

While computational studies provide a theoretical model of a reaction, experimental techniques are required to validate these models and provide tangible evidence for proposed mechanisms.

Isotopic labeling is a powerful experimental method for tracing the pathways of atoms or functional groups throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ¹⁸F for ¹⁹F), the fate of that atom can be tracked in the products and intermediates using techniques like mass spectrometry or NMR spectroscopy.

In reactions involving the sulfonyl fluoride group of this compound, an ¹⁸F labeling study could be designed. For example, by introducing a source of [¹⁸F]fluoride into the reaction, one could investigate whether fluoride exchange occurs with the sulfonyl fluoride moiety. researchgate.net Observing the incorporation of ¹⁸F into the starting material or product would provide definitive evidence for specific bond-breaking and bond-forming events.

Table 3: Hypothetical Results of an ¹⁸F Isotopic Labeling Experiment

| Experiment | Conditions | Observation (via Radio-TLC or PET) | Mechanistic Implication |

|---|---|---|---|

| Control | Reaction without [¹⁸F]KF | No radioactivity in product | Baseline |

| Exchange Test | Stirring this compound with [¹⁸F]KF | Incorporation of ¹⁸F into starting material | S-F bond is labile under reaction conditions |

| Reaction | Full reaction conditions with [¹⁸F]KF | [¹⁸F]-labeled product is formed | The fluoride source is involved in the product-forming step |

In situ spectroscopic techniques allow for the real-time monitoring of a reaction as it proceeds. This enables the detection of transient intermediates, the determination of reaction kinetics, and the observation of species that might not be isolable.

Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is particularly well-suited for studying reactions involving this compound. researchgate.net The chemical shift of the fluorine atom is highly sensitive to its chemical environment. By acquiring ¹⁹F NMR spectra at various time points, one can track the consumption of the starting material and the formation of products. Furthermore, the appearance and subsequent disappearance of new signals could indicate the presence of reactive intermediates.

UV-Vis Spectroscopy: For reactions that involve a change in chromophores, UV-Vis spectroscopy can be a simple yet effective method for monitoring reaction progress and determining rate constants. The formation of colored intermediates or products can be easily tracked by observing changes in the absorption spectrum over time.

Table 4: Illustrative ¹⁹F NMR Chemical Shifts for In Situ Reaction Monitoring

| Species | Hypothetical ¹⁹F Chemical Shift (δ, ppm) | Role in Reaction |

|---|---|---|

| This compound | +45.2 | Reactant |

| Reactive Intermediate Complex | +20.5 | Intermediate |

| Final Product | -110.8 (e.g., if converted to an aryl fluoride) | Product |

| Fluoride Ion (e.g., KF) | -125.0 | Reagent/Byproduct |

Note: Chemical shifts are hypothetical and serve to illustrate the principle of using ¹⁹F NMR for reaction analysis.

Radical Intermediates in Fluorosulfonylation Processes

The involvement of radical intermediates is a common feature in many fluorosulfonylation reactions. researchgate.netnih.gov The fluorosulfonyl radical (•SO₂F) is a highly reactive species that can be generated from various precursors. researchgate.netrsc.org Once formed, this radical can participate in a variety of transformations, including addition to unsaturated bonds.

The general mechanism for the radical fluorosulfonylation of alkenes involves the following steps:

Initiation: Generation of the fluorosulfonyl radical from a suitable precursor.

Propagation: Addition of the •SO₂F radical to an alkene to form a carbon-centered radical. This is followed by the transfer of a fluorine atom from a fluorine source to the carbon radical, regenerating the fluorosulfonyl radical in a chain process.

Termination: Combination of two radical species to form a stable product.

Recent research has focused on developing new reagents and methods for generating fluorosulfonyl radicals under mild conditions, such as through photoredox catalysis. researchgate.netnih.gov These methods often exhibit broad functional group compatibility. nih.gov The use of air-stable crystalline reagents has also been explored to provide a more practical and operational protocol for radical fluorosulfonylation. researchgate.net

The following table summarizes various precursors used to generate fluorosulfonyl radicals.

| Precursor | Method of Activation | Application | Reference |

| FSO₂Cl | Photoinduction | Radical fluorosulfonylation of alkenes | researchgate.net |

| Benzimidazolium Fluorosulfonates | Redox-active reagent | Stereoselective synthesis of alkenyl and alkyl sulfonyl fluorides | researchgate.net |

| Diaryliodonium salts | Organophotocatalysis | Synthesis of aryl sulfonyl fluorides | nih.gov |

This table provides examples of precursors for generating fluorosulfonyl radicals and is not an exhaustive list.

Reductive Elimination Pathways in C-F Bond Formation

Reductive elimination is a fundamental step in many transition metal-catalyzed cross-coupling reactions, including those that form carbon-fluorine bonds. nih.govpku.edu.cn This process typically involves the formation of a bond between two ligands attached to a metal center, with a concomitant reduction in the oxidation state of the metal.

In the context of palladium catalysis, C-F bond-forming reductive elimination from a high-valent Pd(IV) intermediate has been proposed and studied. umich.edunih.govescholarship.org The formation of the C-F bond from a Pd(IV) fluoride complex can be challenging due to a high kinetic barrier. umich.edu However, the appropriate choice of ancillary ligands can facilitate this process. For example, pyridyl-sulfonamide ligands have been shown to play a crucial role in promoting C-F reductive elimination, likely through a specific coordination mode that stabilizes the transition state. nih.gov

The general pathway for Pd-catalyzed C-F bond formation via reductive elimination can be summarized as:

Oxidative addition of an aryl halide or triflate to a Pd(0) complex to form a Pd(II) species.

Oxidation of the Pd(II) complex with a fluorine source to generate a Pd(IV) fluoride intermediate.

Reductive elimination from the Pd(IV) complex to form the C-F bond and regenerate a Pd(II) species, which can re-enter the catalytic cycle.

Investigations into these pathways have provided valuable mechanistic insights that can aid in the rational design of more efficient catalysts for C-F bond formation. nih.gov

Below is a table outlining key features of reductive elimination in C-F bond formation from palladium complexes.

| Metal Center | Oxidation State Change | Key Intermediate | Influencing Factors | Reference |

| Palladium | Pd(IV) → Pd(II) | Pd(IV) fluoride complex | Ancillary ligands, additives | nih.gov |

| Palladium | Pd(II) → Pd(0) | (Proposed) T-shaped three-coordinate complex | Ligand steric bulk | pku.edu.cn |

This table highlights general characteristics of C-F bond-forming reductive elimination from palladium and is not specific to reactions of this compound.

Advanced Applications and Future Research Directions

3,5-Dichloropyridine-4-sulfonyl Fluoride (B91410) as a Core Building Block in Complex Molecule Synthesis

The structural rigidity and specific electronic properties conferred by the dichloropyridine core, combined with the versatile reactivity of the sulfonyl fluoride group, make 3,5-Dichloropyridine-4-sulfonyl fluoride an attractive starting point for the synthesis of complex molecules.

Design and Synthesis of Functionalized Pyridine (B92270) Scaffolds

The pyridine nucleus is a ubiquitous feature in a vast array of biologically active compounds. The strategic placement of chloro-substituents at the 3- and 5-positions of the pyridine ring in this compound offers opportunities for selective functionalization. While the sulfonyl fluoride at the 4-position provides a primary reactive handle, the chlorine atoms can be targeted in subsequent synthetic steps, for instance, through palladium-catalyzed cross-coupling reactions. This multi-faceted reactivity allows for the stepwise and controlled introduction of various substituents onto the pyridine core, enabling the construction of diverse and highly functionalized pyridine scaffolds. nih.gov The differential reactivity of the sulfonyl fluoride compared to the chloro substituents under specific catalytic conditions can be exploited to achieve chemoselective modifications, a crucial aspect in the modular synthesis of complex molecules. nih.gov

Utilization in Chemical Biology for Probe Development

The sulfonyl fluoride moiety is recognized as a "privileged warhead" in chemical biology due to its unique balance of stability in aqueous environments and its ability to covalently react with the nucleophilic side chains of specific amino acid residues within proteins, such as serine, threonine, tyrosine, lysine, and histidine. nih.govrsc.orgresearchgate.net This reactivity makes sulfonyl fluoride-containing molecules excellent candidates for the development of chemical probes to study protein function and for the design of covalent inhibitors.

The 3,5-dichloropyridine (B137275) scaffold can serve as a rigid and predictable platform for orienting the sulfonyl fluoride "warhead" and for introducing other functionalities that can modulate properties such as cell permeability, target recognition, and reporter group attachment. By strategically modifying the pyridine ring, researchers can design probes with enhanced selectivity and potency for their protein targets. The development of such probes based on the this compound core could enable the exploration of new biological targets and provide valuable tools for drug discovery. nih.govrsc.org

Construction of Compound Libraries

The robust and high-yielding nature of reactions involving the sulfonyl fluoride group, particularly within the framework of SuFEx click chemistry, makes this compound an ideal building block for the construction of compound libraries for high-throughput screening. The concept of "Diversity Oriented Clicking" leverages the reliable connectivity of SuFEx reactions to rapidly generate a multitude of diverse molecular structures from a set of core building blocks. By reacting this compound with a variety of nucleophiles, large libraries of compounds bearing the dichloropyridine core can be assembled, each with the potential for unique biological activity.

Expanding the Scope of SuFEx Chemistry with Dichloropyridine Sulfonyl Fluorides

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, prized for its reliability, high yields, and broad functional group tolerance. researchgate.netoup.com Aryl sulfonyl fluorides are key "hubs" in SuFEx chemistry, acting as versatile connectors for a wide range of nucleophiles. This compound introduces a heteroaromatic sulfonyl fluoride to the SuFEx toolkit, thereby expanding the chemical space accessible through this methodology.

The electron-deficient nature of the dichloropyridine ring can influence the reactivity of the sulfonyl fluoride group, potentially modulating its reaction kinetics and substrate scope compared to simple aryl sulfonyl fluorides. Furthermore, the presence of the two chlorine atoms provides opportunities for post-SuFEx modifications, allowing for the generation of even more complex and diverse molecular architectures. The incorporation of the 3,5-dichloropyridine moiety into SuFEx-derived products can impart specific physicochemical properties, such as altered solubility, polarity, and metabolic stability, which can be advantageous in materials science and drug discovery.

Rational Design of Catalytic Systems for Enhanced Reactivity and Selectivity

While the sulfonyl fluoride group is reactive towards strong nucleophiles, its activation is often necessary to achieve efficient reactions with less reactive partners. The rational design of catalytic systems to enhance the reactivity and selectivity of pyridine sulfonyl fluorides is a key area of ongoing research. Lewis acids, for example, can coordinate to the nitrogen atom of the pyridine ring, thereby increasing the electrophilicity of the sulfonyl fluoride group and facilitating nucleophilic attack. bath.ac.uksemanticscholar.org The development of chiral catalysts could also enable enantioselective SuFEx reactions, providing access to stereochemically defined molecules.

Computational studies can play a crucial role in the rational design of such catalytic systems by providing insights into reaction mechanisms and transition state geometries. For instance, density functional theory (DFT) calculations can be used to predict the efficacy of different catalysts and to design new catalytic systems with improved performance for the activation of the S-F bond in this compound.

Emerging Methodologies in Organofluorine Chemistry Relevant to Pyridine Sulfonyl Fluorides

The field of organofluorine chemistry is continuously evolving, with new methodologies for the introduction and manipulation of fluorine atoms being developed at a rapid pace. chinesechemsoc.orgsustech.edu.cnmdpi.com These emerging technologies have significant implications for the synthesis and functionalization of pyridine sulfonyl fluorides. For example, late-stage C-H fluorination techniques could provide new routes to synthesize fluorinated pyridine sulfonyl fluorides, which may exhibit unique biological activities. nih.gov Advances in nucleophilic fluorination reagents and protocols can also be applied to the synthesis of this compound itself, potentially leading to more efficient and sustainable manufacturing processes. google.com

Furthermore, the development of novel methods for the selective functionalization of polychlorinated aromatic systems could open up new avenues for the derivatization of the dichloropyridine core of the title compound, allowing for the creation of an even wider range of complex molecules.

Below is an interactive data table summarizing the key research areas and their significance.

| Research Area | Description | Significance |

| Functionalized Pyridine Scaffolds | Utilizing the multiple reactive sites on this compound for the stepwise synthesis of complex pyridine derivatives. | Access to novel and diverse molecular architectures for applications in medicinal chemistry and materials science. |

| Chemical Biology Probes | Employing the sulfonyl fluoride as a covalent "warhead" on a dichloropyridine scaffold to create probes for studying protein function. | Development of new tools for target identification and validation in drug discovery. |

| Compound Libraries | Leveraging the reliability of SuFEx chemistry to rapidly generate large libraries of compounds from the this compound core. | Facilitating high-throughput screening for the discovery of new bioactive molecules. |

| Expanding SuFEx Chemistry | Introducing a heteroaromatic sulfonyl fluoride hub to the SuFEx toolkit to access new chemical space and molecular properties. | Broadening the scope and utility of one of the most powerful click chemistry platforms. |

| Catalytic System Design | Developing new catalysts to activate the S-F bond of this compound for enhanced reactivity and selectivity. | Enabling more efficient and controlled synthetic transformations. |

| Organofluorine Methodologies | Applying new methods in organofluorine chemistry for the synthesis and functionalization of pyridine sulfonyl fluorides. | Advancing the synthetic accessibility and diversity of this important class of compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.